1-Octyl-1h-1,2,3-triazol-4-amine
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Overview
Description
1-Octyl-1h-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction is typically carried out in an aqueous medium, which enhances the yield and purity of the product .
Industrial Production Methods: Industrial production of 1-Octyl-1h-1,2,3-triazol-4-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Various amine derivatives.
Substitution: Triazole derivatives with different functional groups.
Scientific Research Applications
1-Octyl-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Octyl-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
- 1-Benzyl-1h-1,2,3-triazol-4-amine
- 1-Phenyl-1h-1,2,3-triazol-4-amine
- 1-Methyl-1h-1,2,3-triazol-4-amine
Uniqueness: 1-Octyl-1h-1,2,3-triazol-4-amine stands out due to its long alkyl chain, which imparts unique hydrophobic properties. This characteristic enhances its solubility in organic solvents and its ability to interact with hydrophobic regions of biomolecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H20N4 |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-octyltriazol-4-amine |
InChI |
InChI=1S/C10H20N4/c1-2-3-4-5-6-7-8-14-9-10(11)12-13-14/h9H,2-8,11H2,1H3 |
InChI Key |
BLYSLWYEGWCYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C(N=N1)N |
Origin of Product |
United States |
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